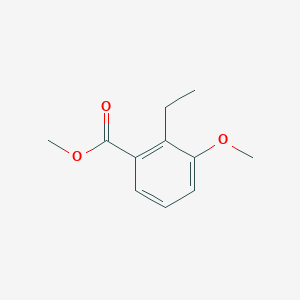

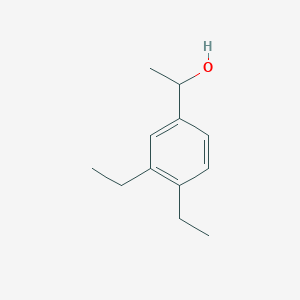

Methyl 2-ethyl-3-methoxybenzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Asymmetric Cyclopropanation Catalyst

Methyl 2-ethyl-3-methoxybenzoate derivatives are used in copper-catalyzed asymmetric cyclopropanation of alkenes. For example, the p-methoxybenzoate derivative achieved a trans/cis ratio of 91:9 with 92% enantiomeric excess (ee) for the major isomer, indicating its effectiveness in asymmetric synthesis (Østergaard et al., 2001).

Thermochemical Properties

Research on methyl methoxybenzoates, including derivatives similar to methyl 2-ethyl-3-methoxybenzoate, has focused on determining structural and thermochemical properties. This includes experimental and computational analysis of combustion and vaporization enthalpies, and standard molar enthalpies of formation (Flores et al., 2019).

Antimitotic Agents and Tubulin Inhibitors

Derivatives of methyl 2-ethyl-3-methoxybenzoate have been investigated as potential antimitotic agents and tubulin inhibitors. These compounds, modified at various positions, show potent antiproliferative effects and target tubulin at the colchicine binding site, leading to apoptotic cell death (Romagnoli et al., 2008).

Synthesis of Pharmaceutical Intermediates

Methyl 2-ethyl-3-methoxybenzoate derivatives are key intermediates in the synthesis of various pharmaceuticals. For instance, the synthesis of 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid, an intermediate of amisulpride, involves methylation, ethylation, and oxidation steps (Wang Yu, 2008).

Antimicrobial Activity

Some derivatives of methyl 2-ethyl-3-methoxybenzoate show antimicrobial activity. Studies on imino-4-methoxyphenol thiazole derived Schiff bases, which include methoxybenzoate moieties, have revealed moderate antibacterial and antifungal activities (Vinusha et al., 2015).

Natural Urease Inhibitors

Certain methoxybenzoate compounds, structurally related to methyl 2-ethyl-3-methoxybenzoate, have been identified as potent urease inhibitors, indicating potential applications in addressing issues related to urease activity (Khan et al., 2006).

特性

IUPAC Name |

methyl 2-ethyl-3-methoxybenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-4-8-9(11(12)14-3)6-5-7-10(8)13-2/h5-7H,4H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJVXOULKAVLWCN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC=C1OC)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10550748 |

Source

|

| Record name | Methyl 2-ethyl-3-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10550748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-ethyl-3-methoxybenzoate | |

CAS RN |

108593-43-7 |

Source

|

| Record name | Methyl 2-ethyl-3-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10550748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(Phenylthio)ethyl]-2-propanamine](/img/structure/B1355313.png)

![Benzene, 1-bromo-4-[(phenylmethyl)sulfonyl]-](/img/structure/B1355332.png)